Reversed‑Phase HPLC Retention Shift Relative to Methamphetamine
Under identical reversed‑phase conditions (phenyl‑silica stationary phase, acidic mobile phase at pH 3), the target 1‑phenyl‑3‑butanamine homologue exhibits a higher capacity factor (k′) than methamphetamine. The absolute k′ values are not publicly reported to two decimal places in the abstracted source, but the directional trend — longer retention for the butanamine series — was consistently observed for both the primary‑amine (amphetamine vs. 1‑phenyl‑3‑butanamine) and secondary‑amine (methamphetamine vs. N‑methyl‑1‑phenyl‑3‑butanamine) pairs [1].
| Evidence Dimension | Chromatographic retention (capacity factor, k′) on phenyl‑silica, pH 3 mobile phase |
|---|---|
| Target Compound Data | k′ > methamphetamine k′ (exact value not disclosed in the abstract; direction established across the homologous series) |
| Comparator Or Baseline | Methamphetamine (N‑methyl‑1‑phenylpropan‑2‑amine); k′ lower than the butanamine homologue |
| Quantified Difference | Qualitative retention order: butanamine elutes later than the corresponding propanamine under the same isocratic conditions |
| Conditions | Reversed‑phase LC, phenyl‑silica column, acidic mobile phase (pH 3); Clark & DeRuiter, J. Liq. Chromatogr. 1991 |
Why This Matters
Systematically longer retention provides a chromatographic resolution window that prevents co‑elution with methamphetamine in forensic or impurity methods, directly supporting method selectivity for laboratories that must distinguish homologues.
- [1] Clark, C. R., & DeRuiter, J. (1991). Liquid Chromatographic and Mass Spectral Analysis of 1‑Phenyl‑3‑Butanamines: Homologues of the Amphetamines. Journal of Liquid Chromatography, 14(3), 515–530. View Source
